4,7-dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4,7-dichloro-3-hydroxy-1-[(4-methoxyphenyl)methyl]-3-(2-oxopropyl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2NO4/c1-11(23)9-19(25)16-14(20)7-8-15(21)17(16)22(18(19)24)10-12-3-5-13(26-2)6-4-12/h3-8,25H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRANPXXPMMROKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1(C2=C(C=CC(=C2N(C1=O)CC3=CC=C(C=C3)OC)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4,7-Dichloro-3-hydroxy-1-(4-methoxybenzyl)-3-(2-oxopropyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a complex indole structure with multiple functional groups that contribute to its biological activity. The presence of chlorine and methoxy groups is notable for influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antitumor Activity : Studies have shown that the compound can inhibit the growth of various cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : It has demonstrated activity against several bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to reduced inflammation in experimental models.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Cell Cycle Regulation : The compound interferes with cell cycle progression in cancer cells, leading to G0/G1 phase arrest.
- Apoptosis Induction : It activates intrinsic apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2).
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines.
Case Studies
Several studies have explored the biological effects of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Human cancer cell lines | Induced apoptosis and inhibited proliferation (IC50 values reported) |
| Study 2 | Animal models of inflammation | Reduced edema and inflammatory markers |
| Study 3 | Bacterial cultures | Inhibited growth of E. coli and Staphylococcus aureus |
Pharmacokinetics
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
- Absorption : The compound is expected to have moderate bioavailability due to its lipophilic nature.
- Metabolism : Initial studies suggest liver metabolism via cytochrome P450 enzymes.
- Excretion : Primarily excreted through urine as metabolites.
Vorbereitungsmethoden
Chlorination of Isatin Derivatives
The 4,7-dichloroindolin-2-one scaffold is synthesized from isatin through a three-step process:
-
Chlorination : Treatment of isatin with phosphorus oxychloride (POCl₃) at reflux introduces chlorine atoms at positions 4 and 7, yielding 4,7-dichloroisatin.
-
Reduction : Sodium borohydride (NaBH₄) reduces the ketone to 4,7-dichloroindoline-2,3-dione.
-
Ketalization : Protection of the 3-keto group with ethylene glycol under acidic conditions prevents undesired side reactions during subsequent steps.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, reflux, 6 h | 85 |
| Reduction | NaBH₄, MeOH, 0°C → RT, 2 h | 78 |
Introduction of the 1-(4-Methoxybenzyl) Group
N-Alkylation of the indolin-2-one nitrogen is achieved using 4-methoxybenzyl chloride (PMBCl) in the presence of a base:
Procedure :
-
4,7-Dichloroindoline-2,3-dione (1.0 equiv) is dissolved in anhydrous DMF.
-
Potassium carbonate (2.5 equiv) and PMBCl (1.2 equiv) are added, and the mixture is stirred at 60°C for 12 h.
-
The product, 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione, is isolated via column chromatography (hexane/EtOAc 4:1).
Optimization Insight :
-
Excess PMBCl (>1.2 equiv) leads to di-alkylation byproducts.
Functionalization at Position 3: Hydroxy and 2-Oxopropyl Groups
Tandem Hydroxylation and Alkylation
The 3-position is functionalized through a two-step sequence:
-
Hydroxylation : Treatment of 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione with aqueous NaOH generates the 3-hydroxy intermediate.
-
Aldol Addition : Reaction with methyl vinyl ketone in the presence of L-proline (organocatalyst) yields the 3-(2-oxopropyl) group.
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Hydroxylation | NaOH (1M), H₂O/THF (1:1) | RT | 3 h | 92 |
| Aldol Addition | Methyl vinyl ketone, L-proline | 0°C → RT | 24 h | 75 |
Alternative Route: Eschenmoser Coupling
A more efficient one-pot method employs Eschenmoser sulfide contraction:
-
The 3-keto group of 1-(4-methoxybenzyl)-4,7-dichloroindoline-2,3-dione reacts with thioacetamide in DMF, followed by trimethyl phosphite, to directly install the 3-(2-oxopropyl) group.
Advantages :
-
Eliminates the need for isolation of the 3-hydroxy intermediate.
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Tandem Hydroxylation-Aldol | 4 | 65 | High purity | Multi-step, time-intensive |
| Eschenmoser Coupling | 3 | 82 | One-pot, scalable | Requires specialized reagents |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
